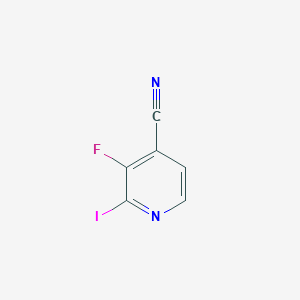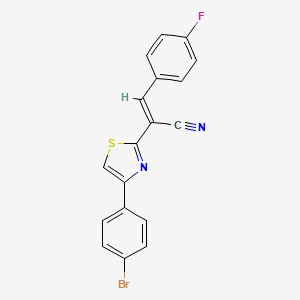![molecular formula C17H27NO5 B2480198 rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate CAS No. 1951439-51-2](/img/structure/B2480198.png)
rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic non-4-yn-9-yl structure, followed by the attachment of the carbamate group.
Formation of the Bicyclic Structure: This step involves a series of cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the bicyclic ring system.
Attachment of the Carbamate Group: The final step involves the reaction of the bicyclic intermediate with (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: shares similarities with other bicyclic carbamates, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (2-(2-(2-hydroxyethoxy)ethoxy)ethyl) group. This gives it distinct chemical and physical properties compared to other similar compounds.
Propriétés
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20)/t14-,15+,16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXDOIHAKXYTET-XYPWUTKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCO)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
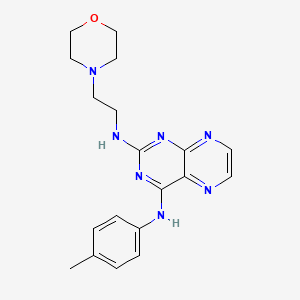
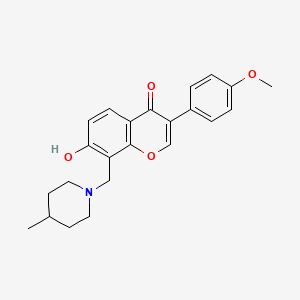
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)
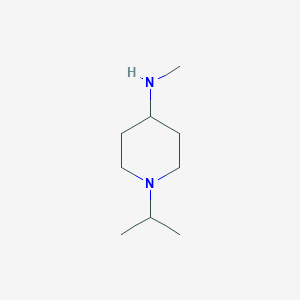
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)
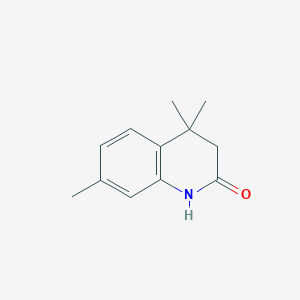
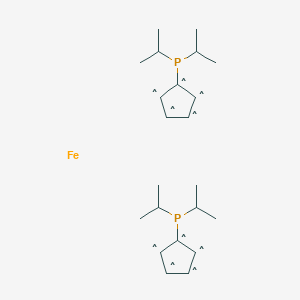
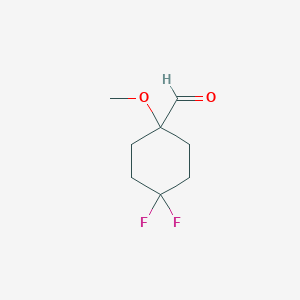
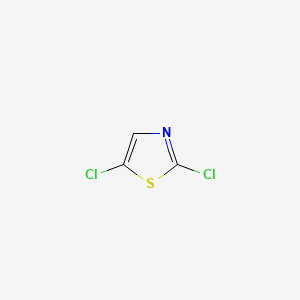

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)
![N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2480135.png)
